Cas no 1506407-95-9 (1-(2,4,6-trifluorophenyl)cyclopropane-1-carbaldehyde)

1-(2,4,6-trifluorophenyl)cyclopropane-1-carbaldehyde structure
1506407-95-9 structure
商品名:1-(2,4,6-trifluorophenyl)cyclopropane-1-carbaldehyde
CAS番号:1506407-95-9
MF:C10H7F3O
メガワット:200.157193422318
CID:6424364
PubChem ID:83806113

1-(2,4,6-trifluorophenyl)cyclopropane-1-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 1-(2,4,6-trifluorophenyl)cyclopropane-1-carbaldehyde
    • 1506407-95-9
    • EN300-1849422
    • インチ: 1S/C10H7F3O/c11-6-3-7(12)9(8(13)4-6)10(5-14)1-2-10/h3-5H,1-2H2
    • InChIKey: YKXSIFVAIRAQLM-UHFFFAOYSA-N
    • ほほえんだ: FC1C=C(C=C(C=1C1(C=O)CC1)F)F

計算された属性

  • せいみつぶんしりょう: 200.04489933g/mol
  • どういたいしつりょう: 200.04489933g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 228
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 17.1Ų

1-(2,4,6-trifluorophenyl)cyclopropane-1-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1849422-0.05g
1-(2,4,6-trifluorophenyl)cyclopropane-1-carbaldehyde
1506407-95-9
0.05g
$1080.0 2023-06-03
Enamine
EN300-1849422-1.0g
1-(2,4,6-trifluorophenyl)cyclopropane-1-carbaldehyde
1506407-95-9
1g
$1286.0 2023-06-03
Enamine
EN300-1849422-1g
1-(2,4,6-trifluorophenyl)cyclopropane-1-carbaldehyde
1506407-95-9
1g
$0.0 2023-09-19
Enamine
EN300-1849422-10.0g
1-(2,4,6-trifluorophenyl)cyclopropane-1-carbaldehyde
1506407-95-9
10g
$5528.0 2023-06-03
Enamine
EN300-1849422-2.5g
1-(2,4,6-trifluorophenyl)cyclopropane-1-carbaldehyde
1506407-95-9
2.5g
$2520.0 2023-06-03
Enamine
EN300-1849422-5.0g
1-(2,4,6-trifluorophenyl)cyclopropane-1-carbaldehyde
1506407-95-9
5g
$3728.0 2023-06-03
Enamine
EN300-1849422-0.1g
1-(2,4,6-trifluorophenyl)cyclopropane-1-carbaldehyde
1506407-95-9
0.1g
$1131.0 2023-06-03
Enamine
EN300-1849422-0.25g
1-(2,4,6-trifluorophenyl)cyclopropane-1-carbaldehyde
1506407-95-9
0.25g
$1183.0 2023-06-03
Enamine
EN300-1849422-0.5g
1-(2,4,6-trifluorophenyl)cyclopropane-1-carbaldehyde
1506407-95-9
0.5g
$1234.0 2023-06-03

1-(2,4,6-trifluorophenyl)cyclopropane-1-carbaldehyde 関連文献

1-(2,4,6-trifluorophenyl)cyclopropane-1-carbaldehydeに関する追加情報

Comprehensive Overview of 1-(2,4,6-Trifluorophenyl)cyclopropane-1-carbaldehyde (CAS No. 1506407-95-9)

1-(2,4,6-Trifluorophenyl)cyclopropane-1-carbaldehyde (CAS No. 1506407-95-9) is a fluorinated organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The presence of a cyclopropane ring combined with a trifluorophenyl group makes this aldehyde a versatile intermediate for synthesizing complex molecules. Researchers are increasingly exploring its applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents, aligning with the growing demand for novel therapeutic solutions.

The compound's carbaldehyde functional group allows for diverse chemical modifications, enabling the creation of derivatives with tailored biological activities. Recent studies highlight its potential in addressing antibiotic resistance, a critical global health concern. As the search for next-generation antibiotics intensifies, 1-(2,4,6-trifluorophenyl)cyclopropane-1-carbaldehyde has emerged as a promising scaffold for designing molecules with enhanced efficacy against resistant bacterial strains. Its fluorinated aromatic ring also contributes to improved metabolic stability, a key factor in optimizing drug candidates.

In material science, this compound's fluorine-rich structure offers advantages for developing advanced polymers with high thermal and chemical resistance. The trifluorophenyl moiety is particularly valuable in designing liquid crystals and OLED materials, addressing the electronics industry's need for energy-efficient displays. With sustainability becoming a priority, researchers are investigating greener synthesis routes for 1506407-95-9 to reduce environmental impact while maintaining yield efficiency—a topic frequently searched in academic databases.

Analytical characterization of 1-(2,4,6-trifluorophenyl)cyclopropane-1-carbaldehyde typically involves GC-MS, NMR (¹H/¹³C/¹⁹F), and HPLC techniques. The compound's distinct spectral fingerprints facilitate quality control during large-scale production, ensuring batch consistency for industrial applications. Recent advancements in AI-assisted molecular design have further accelerated research into this chemical's properties, with machine learning models predicting its reactivity patterns—a cutting-edge approach that aligns with current scientific trends.

From a commercial perspective, the global market for fluorinated building blocks like this aldehyde is expanding rapidly, driven by demand from pharmaceutical and electronics sectors. Suppliers often list it under alternative names such as cyclopropanecarboxaldehyde derivatives or trifluorophenyl-substituted aldehydes, which are common search variations. Proper storage recommendations include protection from light and moisture at controlled temperatures to preserve its chemical integrity, a frequent concern among end-users documented in technical forums.

Ongoing research explores the compound's role in catalysis and asymmetric synthesis, particularly in constructing chiral centers for bioactive molecules. Its rigid cyclopropane structure imposes steric constraints that can influence reaction stereoselectivity—a property increasingly valuable in precision chemistry. As regulatory agencies emphasize green chemistry principles, scientists are developing catalytic methods to produce 1506407-95-9 with reduced waste generation, addressing both environmental and economic considerations.

The safety profile of 1-(2,4,6-trifluorophenyl)cyclopropane-1-carbaldehyde requires standard laboratory precautions, with particular attention to its aldehyde functionality. Material Safety Data Sheets (MSDS) recommend using personal protective equipment—a detail frequently queried by laboratory personnel. While not classified as hazardous under normal handling conditions, its reactivity with strong nucleophiles warrants careful consideration during process development, especially in scale-up scenarios that industrial chemists often discuss in professional networks.

Future applications may leverage this compound's fluorine atoms for PET radiopharmaceutical development, capitalizing on the growing field of diagnostic imaging. The trifluoromethyl group's metabolic stability and lipophilicity make it attractive for tracer design—an area gaining traction in medical research. Patent analyses reveal increasing claims incorporating 1506407-95-9 derivatives, particularly in oncology and CNS drug development, reflecting industry priorities aligned with unmet medical needs.

For researchers sourcing this chemical, verification of CAS No. 1506407-95-9 purity through certificates of analysis (CoA) is essential, as impurities can significantly impact downstream reactions—a common challenge noted in synthetic chemistry publications. The compound's stability under various pH conditions and solvent systems is another frequently investigated parameter, with data increasingly shared through open-access platforms to accelerate collaborative research efforts worldwide.

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